1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester
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Overview
Description
1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester is a complex organic compound with the molecular formula C23H32N2O5 and a molecular weight of 416.51 . This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester typically involves multiple steps, including the protection of amino groups, cyclization, and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
- 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester
Uniqueness
1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
benzyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-15(24-22(28)30-23(2,3)4)20(26)25-18-12-8-11-17(18)13-19(25)21(27)29-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-19H,8,11-14H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJKLFKSFUPVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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